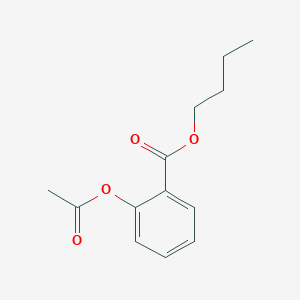

Butyl 2-acetoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butyl 2-acetoxybenzoate is an organic compound with the molecular formula C₁₃H₁₆O₄. It is an ester derived from the reaction between butanol and 2-acetoxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Butyl 2-acetoxybenzoate can be synthesized through esterification. The reaction involves the condensation of butanol with 2-acetoxybenzoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: Butyl 2-acetoxybenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce butanol and 2-acetoxybenzoic acid.

Transesterification: This reaction involves the exchange of the butyl group with another alcohol in the presence of a catalyst.

Reduction: this compound can be reduced to butyl 2-hydroxybenzoate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Transesterification: Alcohol (e.g., methanol), acid or base catalyst.

Reduction: Lithium aluminum hydride, dry ether.

Major Products:

Hydrolysis: Butanol and 2-acetoxybenzoic acid.

Transesterification: New ester and butanol.

Reduction: Butyl 2-hydroxybenzoate.

Aplicaciones Científicas De Investigación

Butyl 2-acetoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mecanismo De Acción

The mechanism of action of butyl 2-acetoxybenzoate involves its interaction with specific molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of butanol and 2-acetoxybenzoic acid. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparación Con Compuestos Similares

Butyl 2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an acetoxy group.

Butyl benzoate: Lacks the acetoxy group, making it less reactive in hydrolysis and reduction reactions.

Butyl 4-hydroxybenzoate: Similar ester but with the hydroxyl group in the para position.

Uniqueness: Butyl 2-acetoxybenzoate is unique due to its acetoxy group, which imparts distinct reactivity in hydrolysis and reduction reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.

Actividad Biológica

Butyl 2-acetoxybenzoate, a derivative of 2-acetoxybenzoic acid, has garnered attention for its potential biological activities. This compound's structure includes an ester functional group and an aromatic ring, which are critical for its interactions with biological systems. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound is characterized by the following structural features:

- Chemical Formula : C₁₃H₁₈O₃

- Molecular Weight : 226.28 g/mol

- Functional Groups : Ester and aromatic ring

The compound can undergo several chemical reactions, including hydrolysis, oxidation, and nucleophilic substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Ester Hydrolysis : The ester bond can be hydrolyzed to release 2-hydroxybenzoic acid (salicylic acid), which is known for its anti-inflammatory and analgesic properties. This process may enhance the compound's efficacy in therapeutic applications.

- Aromatic Interactions : The aromatic ring allows for π-π interactions with proteins, potentially influencing their activity. Such interactions can modulate enzyme functions and receptor binding, leading to various biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of acetoxybenzoates possess significant antibacterial activity against various strains of bacteria. The presence of the acetoxy group appears to enhance this antimicrobial effect .

Anti-inflammatory Effects

The hydrolysis product, salicylic acid, is well-known for its anti-inflammatory properties. Investigations into this compound have suggested that it may also exert anti-inflammatory effects through similar pathways as salicylic acid. This includes the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Case Studies

-

In Vitro Cytotoxicity :

A study assessed the cytotoxic effects of this compound on mouse splenic T cells. Results indicated that the compound exhibited cytotoxic activity, suggesting potential applications in cancer therapy or immunomodulation . -

Phytotoxicity :

A series of experiments evaluated the phytotoxic effects of various alkyl 2-(acylthio)benzoates, including this compound. The findings revealed strong growth inhibition in certain plant species, indicating potential use as a herbicide or plant growth regulator . -

Drug Formulation :

Research into polymer nanotherapeutics has explored the incorporation of this compound in drug delivery systems. These systems demonstrated improved bioavailability and targeted delivery to inflamed tissues, enhancing therapeutic outcomes while minimizing side effects .

Comparative Analysis

To better understand the unique properties of this compound compared to other similar compounds, a table summarizing key characteristics is presented below:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Methyl 2-acetoxybenzoate | High | Moderate | No |

| Ethyl 2-acetoxybenzoate | Low | Yes | Moderate |

Propiedades

IUPAC Name |

butyl 2-acetyloxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-4-9-16-13(15)11-7-5-6-8-12(11)17-10(2)14/h5-8H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQOBYGKVPXOEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.